1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
This compound features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 6-chloropyridine-3-carboxylic acid and cyclohexylamine under dehydrating conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), results in the formation of the amide bond.
Cyclohexane Carboxylation: The cyclohexane ring is then functionalized with a carboxylic acid group through various carboxylation methods, such as the reaction with carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chloropyridine moiety or the carboxylic acid group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amide linkage and the chloropyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid methyl ester: A methyl ester derivative with similar properties but different reactivity.
6-Chloropyridine-3-carboxylic acid: A simpler compound lacking the cyclohexane moiety, used in various synthetic applications.
Cyclohexane-1-carboxylic acid: A compound with a similar cyclohexane structure but without the chloropyridine group.
Uniqueness: this compound stands out due to its combined structural features, which provide a unique set of chemical and biological properties
Properties
CAS No. |
652172-17-3 |
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Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(6-chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-5-4-9(8-15-10)11(17)16-13(12(18)19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
HMNQPFVLPYSYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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